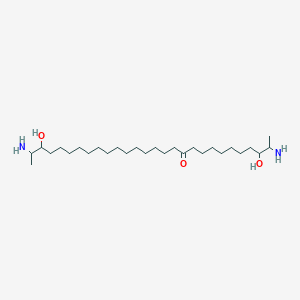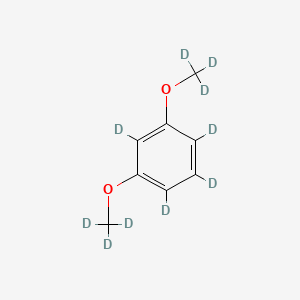
1,3-Bis(methoxy-d3)benzene-2,4,5,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHOXYBENZENE-D10 is an isotopically labeled compound, specifically a deuterated form of 1,3-dimethoxybenzene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of 1,3-DIMETHOXYBENZENE-D10 is C8D10O2, and it is often used as a tracer in studies involving metabolic pathways and reaction mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
1,3-DIMETHOXYBENZENE-D10 can be synthesized through the deuteration of 1,3-dimethoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. One common method involves the use of a palladium catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of 1,3-DIMETHOXYBENZENE-D10 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3-DIMETHOXYBENZENE-D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different deuterated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while substitution reactions can produce various deuterated aromatic compounds .
科学的研究の応用
1,3-DIMETHOXYBENZENE-D10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes
作用機序
The mechanism of action of 1,3-DIMETHOXYBENZENE-D10 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene: Another isomer of dimethoxybenzene with different substitution patterns.
1,4-Dimethoxybenzene: Also an isomer with methoxy groups at different positions on the benzene ring.
Methyl isoeugenol: A related compound with similar functional groups but different structural arrangement
Uniqueness
1,3-DIMETHOXYBENZENE-D10 is unique due to its deuterated nature, which makes it particularly valuable in studies requiring isotopic labeling. Its specific substitution pattern also distinguishes it from other isomers, providing unique reactivity and applications in scientific research .
特性
分子式 |
C8H10O2 |
|---|---|
分子量 |
148.22 g/mol |
IUPAC名 |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChIキー |
DPZNOMCNRMUKPS-ZGYYUIRESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC([2H])([2H])[2H])[2H])OC([2H])([2H])[2H])[2H] |
正規SMILES |
COC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


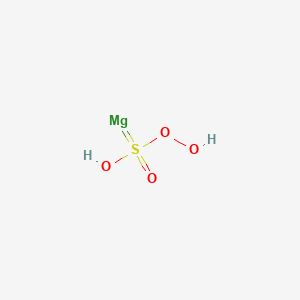
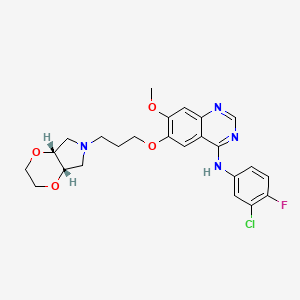
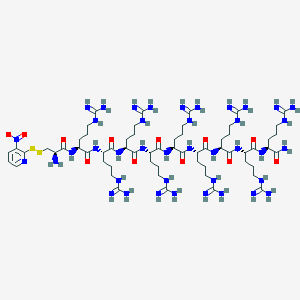
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
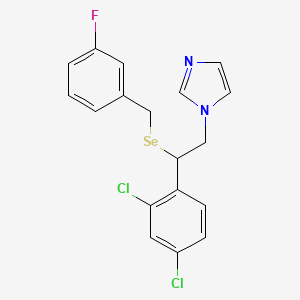
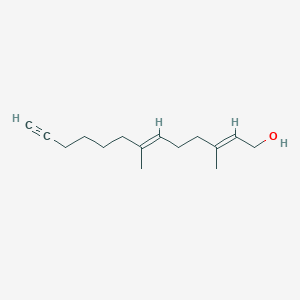
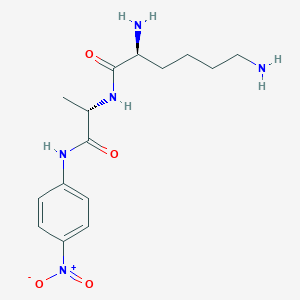
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
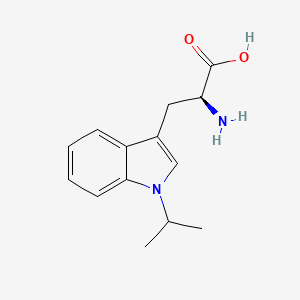
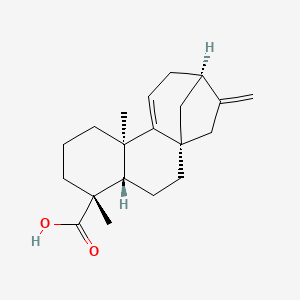
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
